3-Sulfamoylcyclopentane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-sulfamoylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c7-12(10,11)5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)(H2,7,10,11) |
InChI Key |
JVRXHHMTEDGWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Sulfamoylcyclopentane 1 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold
Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify simpler, commercially available, or easily synthesized starting materials. The primary goal is to simplify the target's complexity by identifying key bond disconnections that correspond to reliable and high-yielding forward reactions.
For 3-Sulfamoylcyclopentane-1-carboxylic acid, two principal disconnections are considered logical starting points as illustrated in Figure 1.
Disconnection 1 (C–S Bond): The most intuitive disconnection is at the carbon-sulfur bond of the sulfamoyl group. This simplifies the target molecule into a cyclopentane (B165970) core bearing two functional groups (a carboxylic acid and a reactive handle for sulfamoyl introduction) and a sulfamoylating agent. This approach isolates the challenge of ring construction from the introduction of the sulfonamide. The key intermediate, or synthon, would be a 3-aminocyclopentane-1-carboxylic acid or a derivative thereof.
Disconnection 2 (C–C Bonds of the Ring): A more profound disconnection involves breaking the C-C bonds of the cyclopentane ring itself. This strategy aims to construct the 1,3-disubstituted pattern through cyclization reactions. For instance, a [3+2] cycloaddition or an intramolecular Michael addition could be envisioned. This approach often allows for the stereochemistry to be set during the ring-forming step, which can be highly efficient.
The C–S bond disconnection is often preferred for its modularity, allowing for the synthesis of a common cyclopentane intermediate that can then be diversified. This strategy hinges on the effective synthesis of a stereochemically defined 3-aminocyclopentane-1-carboxylic acid precursor.

Classical Synthetic Routes to the Cyclopentane Ring System
The construction of the 1,3-disubstituted cyclopentane core is a central challenge in the synthesis of the target molecule. The relative stereochemistry of the carboxylic acid and the sulfamoyl group (or its precursor) must be precisely controlled.
Achieving stereoselectivity in cyclopentane synthesis often involves leveraging substrate control, chiral auxiliaries, or asymmetric catalysis. A common strategy is the use of ring-closing metathesis (RCM) on an acyclic, stereodefined precursor. For instance, starting from a chiral pool material like a carbohydrate, a diene can be synthesized and subsequently cyclized using a Grubbs or Schrock catalyst. The existing stereocenters on the acyclic chain guide the stereochemical outcome of the newly formed centers on the ring.
Another powerful method is the [3+2] cycloaddition. For example, the reaction between a donor-acceptor cyclopropane (B1198618) and an in situ-generated ketene (B1206846), promoted by a dual Lewis acid system, can produce highly functionalized cyclopentanones with excellent diastereoselectivity and enantiospecificity. rsc.org The resulting cyclopentanone (B42830) can then be further manipulated to install the required carboxylic acid and sulfamoyl precursor groups.
The relative cis or trans orientation of the substituents at the C1 and C3 positions is critical. The synthesis of trans-2-substituted cyclopentylamines, for example, has been achieved with high diastereoselectivity through a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines. nih.gov This method provides a reliable route to trans-1,2-disubstituted cyclopentanes, and analogous logic can be applied to achieve 1,3-substitution patterns.
For cis-1,3-disubstituted systems, intramolecular Michael additions are often employed. A linear substrate containing a Michael acceptor at one end and a nucleophile at the other can be induced to cyclize. The stereochemistry can be controlled by the geometry of the starting material and the reaction conditions, often favoring the formation of the thermodynamically more stable cis product. Enzymatic reductions of 2,2-disubstituted 3-hydroxycyclopentane-1-ones have also been shown to produce trans,cis-cyclopentane-1,3-diols with greater than 99% diastereomeric excess, providing a valuable chiral building block. acs.org
Interactive Table: Comparison of Cyclopentane Synthesis Methods
| Method | Key Reagents/Catalysts | Stereochemical Control | Advantages | Potential Challenges |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs/Schrock Catalysts | High (Substrate-controlled) | High functional group tolerance; predictable stereochemistry from chiral pool starting materials. | Requires synthesis of acyclic diene precursor; catalyst cost. |
| [3+2] Cycloaddition | Lewis Acids (e.g., InBr₃–EtAlCl₂) | High Diastereoselectivity & Enantiospecificity | Convergent; builds complexity quickly. rsc.org | Requires specific donor-acceptor cyclopropane and ketene precursors. |
| Intramolecular Michael Addition | Base or Acid Catalyst | Good to Excellent Diastereoselectivity | Atom economical; can set relative stereochemistry effectively. | Substrate-dependent; potential for competing side reactions. |
| Tandem Hydrozirconation/Cyclization | Schwartz's Reagent, Lewis Acids | High Diastereoselectivity for trans products | Access to specific stereoisomers; versatile for amine introduction. nih.gov | Stoichiometric use of organometallic reagents. |
Introduction of the Sulfamoyl Moiety: Synthetic Strategies and Reaction Mechanisms
The final key transformation is the installation of the sulfamoyl group (–SO₂NH₂). This is typically a two-step process involving the formation of a sulfonyl chloride intermediate, followed by amination.
The classical and most direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. researchgate.net Therefore, a key intermediate in the synthesis of this compound is the corresponding 3-(chlorosulfonyl)cyclopentane-1-carboxylic acid.
Several methods exist for the synthesis of sulfonyl chlorides. A patented process describes the reaction of saturated aliphatic carboxylic acids with sulfuryl chloride (SO₂Cl₂) in the presence of actinic light to directly form sulfonyl chloride derivatives, although this may lack regioselectivity. google.com More commonly, an intermediate such as an amine or a thiol is converted to the sulfonyl chloride. For example, a 3-aminocyclopentane-1-carboxylic acid precursor could be converted to a diazonium salt, which can then undergo reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) to yield the sulfonyl chloride.
Once the sulfonyl chloride is obtained, it is reacted with an ammonia source. The reaction mechanism involves nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride to form the primary sulfonamide. nih.gov To avoid side reactions, often an ammonia surrogate like ammonium (B1175870) hydroxide (B78521) or a protected form of ammonia is used, followed by a deprotection step.
The presence of multiple reactive functional groups—the carboxylic acid and the amine within the sulfamoyl moiety—necessitates a careful protecting group strategy.
Carboxylic Acid Protection: The acidic proton of the carboxylic acid can interfere with many organometallic and basic reagents used during the synthesis. It is typically protected as an ester, such as a methyl or ethyl ester, which can be formed under Fischer esterification conditions and later removed by acid- or base-catalyzed hydrolysis. For more sensitive substrates, a benzyl (B1604629) ester can be used, which is readily cleaved by hydrogenolysis, or a tert-butyl ester, which can be removed under mild acidic conditions.
Sulfonamide Protection: The N-H protons of a primary sulfonamide are acidic and can be deprotonated by strong bases. If subsequent reactions require such conditions, the sulfonamide nitrogen may need protection. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate (B1257347) and removed with acid.
The choice of protecting groups must be orthogonal, meaning that one group can be removed selectively in the presence of the other. For example, a benzyl ester on the carboxylic acid and a Boc group on the sulfonamide would be an orthogonal pair, as the benzyl group is removed by hydrogenolysis while the Boc group is stable to these conditions but labile to acid.
Interactive Table: Common Protecting Groups in Synthesis
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|---|
| Carboxylic Acid | Methyl Ester | - | MeOH, H⁺ | NaOH, H₂O; then H₃O⁺ |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, H⁺ | H₂, Pd/C |
| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) |
| Sulfonamide (Amine) | tert-Butoxycarbonyl | Boc | (Boc)₂O, Base | Trifluoroacetic Acid (TFA) |
Formation of the Carboxylic Acid Functionality: Methodological Considerations
Hydrolysis of Nitriles: A common and reliable method for the preparation of carboxylic acids is the hydrolysis of a corresponding nitrile (cyanocyclopentane derivative). This transformation can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.orgchemistrysteps.combyjus.com Acid-catalyzed hydrolysis, typically employing strong acids like hydrochloric or sulfuric acid with heating, directly yields the carboxylic acid and the corresponding ammonium salt. chemguide.co.uklibretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially produces the carboxylate salt, which then requires a subsequent acidification step to afford the free carboxylic acid. libretexts.orgbyjus.com The nitrile precursor can often be introduced via nucleophilic substitution with a cyanide salt on a suitable cyclopentyl halide or sulfonate.
Oxidation of Primary Alcohols: The oxidation of a primary alcohol (cyclopentylmethanol derivative) provides another direct route to the carboxylic acid. youtube.comyoutube.compassmyexams.co.uk Strong oxidizing agents are required for this transformation to proceed past the intermediate aldehyde stage. stackexchange.com Reagents such as potassium permanganate (B83412) (KMnO4) or chromium-based oxidants like chromic acid (prepared in situ from sodium or potassium dichromate and sulfuric acid) are effective for this purpose. youtube.compassmyexams.co.ukstackexchange.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically only oxidize a primary alcohol to the aldehyde. youtube.com
Other Methods: Alternative approaches to introduce the carboxylic acid functionality include the carboxylation of a Grignard reagent (cyclopentylmagnesium halide) with carbon dioxide, or through palladium-catalyzed hydrocarboxylation of cyclopentene (B43876). wikipedia.org Ring contraction of a 2-halocyclohexanone derivative via a Favorskii rearrangement can also yield a cyclopentanecarboxylic acid ester, which can then be hydrolyzed. wikipedia.org
| Precursor Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitrile (-CN) | H3O+, heat or 1. NaOH, H2O, heat; 2. H3O+ | Carboxylic Acid (-COOH) |
| Primary Alcohol (-CH2OH) | KMnO4 or Na2Cr2O7/H2SO4 | Carboxylic Acid (-COOH) |
| Grignard Reagent (-MgBr) | 1. CO2; 2. H3O+ | Carboxylic Acid (-COOH) |
| Alkene | CO, H2O, Pd catalyst | Carboxylic Acid (-COOH) |
| 2-Halocyclohexanone | Base (e.g., NaOMe), then hydrolysis | Carboxylic Acid (-COOH) |
Total Synthesis of this compound and its Enantiomers
A complete total synthesis of this compound would logically proceed through the construction of a functionalized cyclopentane intermediate, followed by the introduction and/or manipulation of the sulfamoyl and carboxylic acid groups. A plausible retrosynthetic analysis suggests that a key intermediate could be a 3-hydroxy- or 3-aminocyclopentanecarboxylic acid derivative.
One potential synthetic route could commence with a stereoselective synthesis of a protected cis- or trans-3-hydroxycyclopentane-1-carboxylic acid ester. The hydroxyl group could then be converted to a suitable leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an azide (B81097) (N3-) or a protected amine. Reduction of the azide or deprotection of the amine would yield a 3-aminocyclopentanecarboxylic acid derivative. The amino group can then be transformed into the sulfamoyl group (–SO2NH2) through reaction with sulfamoyl chloride or a related reagent. Finally, deprotection of the carboxylic acid ester would afford the target molecule.
The synthesis of enantiomerically pure forms of the target compound would necessitate the use of asymmetric synthesis techniques from the outset or the resolution of a racemic intermediate.
Divergent and Convergent Synthesis Strategies for Analog Generation
The generation of a library of analogs of this compound is crucial for structure-activity relationship (SAR) studies. Both divergent and convergent synthetic strategies can be employed for this purpose.
Divergent Synthesis: A divergent approach would involve the synthesis of a common, late-stage intermediate that can be readily modified to produce a variety of analogs. For instance, a protected 3-aminocyclopentanecarboxylic acid could serve as a key intermediate. This compound could be reacted with a range of sulfonyl chlorides to generate analogs with different substituents on the sulfamoyl group. Alternatively, the carboxylic acid functionality could be converted to various amides or esters.
Convergent Synthesis: In a convergent strategy, different fragments of the molecule are synthesized separately and then coupled together in the final stages. For example, various substituted cyclopentane cores could be prepared independently. In parallel, a range of sulfamoyl-containing building blocks could be synthesized. The final step would involve the coupling of these two sets of fragments, allowing for the rapid generation of a diverse set of analogs.
Modern Catalytic Approaches in Sulfamoyl Cyclopentane Carboxylic Acid Synthesis
Modern catalytic methods offer powerful tools for the efficient and stereoselective synthesis of complex molecules like this compound and its analogs.
Asymmetric Catalysis in Stereoisomer Production
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Asymmetric catalysis provides an elegant solution for the production of specific stereoisomers. Chiral catalysts can be employed in various key transformations to induce enantioselectivity. For example, asymmetric hydrogenation or hydroboration of a suitably functionalized cyclopentene precursor could establish the desired stereocenters on the cyclopentane ring. Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for the enantioselective synthesis of substituted cyclopentanes.
Metal-Catalyzed Coupling Reactions in Ring Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of carbocyclic rings. nih.govresearchgate.net For instance, a cyclopentane ring bearing a triflate or halide can be coupled with a variety of organometallic reagents to introduce diverse substituents. More recently, direct C-H functionalization has emerged as a highly atom-economical strategy. nih.govresearchgate.net This approach allows for the direct coupling of a C-H bond on the cyclopentane ring with a suitable partner, obviating the need for pre-functionalization of the ring. Such methods could be employed to introduce the carboxylic acid functionality or a precursor to the sulfamoyl group at a specific position on the cyclopentane core. nih.govresearchgate.net
Chemical Derivatization and Library Synthesis of 3 Sulfamoylcyclopentane 1 Carboxylic Acid Scaffolds
Modification of the Carboxylic Acid Group
The carboxylic acid group is a versatile handle for derivatization, enabling the synthesis of a wide array of esters, amides, and bioconjugates. These modifications are crucial for modulating properties such as lipophilicity, metabolic stability, and cell permeability, as well as for developing tool compounds for research.
The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry to generate diverse analogs. libretexts.org
Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. jackwestin.com This reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride using thionyl chloride, which then readily reacts with an alcohol to form the ester. youtube.com
Amidation: The direct reaction of a carboxylic acid with an amine is generally difficult as the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com Therefore, coupling agents are employed to activate the carboxylic acid. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC), often in combination with additives like N-hydroxysuccinimide (NHS), are commonly used to facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine. nih.govthermofisher.com Other reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are also widely used in organic solvents. jackwestin.com These methods allow for the synthesis of a broad library of primary, secondary, and tertiary amides from the 3-sulfamoylcyclopentane-1-carboxylic acid scaffold. libretexts.orgmdpi.com
| Reaction Type | Typical Reagents | Functional Group Formed | Purpose |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Increase lipophilicity, create prodrugs |
| Amidation | Amine (R'R''NH), Coupling Agent (e.g., EDC, DCC) | Amide (-CONR'R'') | Introduce H-bond donors/acceptors, improve metabolic stability |
To investigate the biological targets and mechanism of action of compounds derived from the this compound scaffold, it is often necessary to conjugate them to reporter molecules such as fluorescent dyes, biotin, or affinity tags. These conjugated molecules, or "probes," are invaluable tools for biochemical and cellular assays.
The carboxylic acid is an ideal functional group for such conjugations. The most common strategy involves the use of carbodiimide (B86325) chemistry, identical to that used for amidation. nih.gov The carboxylic acid is activated with EDC and NHS to form a semi-stable NHS ester. nih.gov This activated intermediate readily reacts with primary amines present on the reporter molecule or a linker to form a stable amide bond, covalently attaching the scaffold to the probe. nih.govthermofisher.com This two-step procedure improves conjugation efficiency and is widely used for linking molecules to proteins, which present available lysine (B10760008) residues with primary amines. nih.gov
Modifications on the Sulfamoyl Moiety and Bioisosteric Replacements
The sulfamoyl group (-SO₂NH₂) is a key pharmacophoric element, often acting as a hydrogen bond donor and a mimic of other functional groups. Its modification provides another avenue for optimizing compound properties.
The nitrogen atom of the sulfonamide can be functionalized through alkylation or acylation to introduce a variety of substituents.
N-Alkylation: The sulfonamide nitrogen can be alkylated using alkylating reagents such as alkyl halides. This reaction typically requires a base to deprotonate the sulfonamide, making it more nucleophilic. Manganese dioxide has been reported as a catalyst for the N-alkylation of sulfonamides using alcohols as green alkylating agents. organic-chemistry.org
N-Acylation: N-acylsulfonamides are an important class of compounds and can be considered bioisosteres of carboxylic acids. nih.gov They are commonly synthesized by reacting the sulfonamide with an acid chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.org Bismuth(III) salts have also been shown to be effective catalysts for this transformation under solvent-free conditions. researchgate.net More recently, N-acylbenzotriazoles have been developed as efficient, neutral coupling reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride (NaH). semanticscholar.orgresearchgate.net
| Modification | Typical Reagents | Resulting Moiety | Potential Impact |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base | -SO₂NHR or -SO₂NR₂ | Modify lipophilicity, remove H-bond donor |
| N-Acylation | Acid Chloride (RCOCl) or Anhydride, Base | -SO₂NHCOR | Introduce carbonyl group, act as carboxylic acid bioisostere |
Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physical or chemical properties to improve the potency, selectivity, or pharmacokinetic profile of a compound. drughunter.com The sulfonamide group itself is often used as a bioisostere for a carboxylic acid. nih.gov However, it can also be replaced by other acidic functional groups.
Common bioisosteres for the sulfamoyl or related acidic groups include:
Acyl sulfonamides: As mentioned, these can serve as alternatives to carboxylic acids and offer modulated acidity and interaction patterns. drughunter.com
Tetrazoles: 5-substituted 1H-tetrazoles are one of the most widely recognized non-classical bioisosteres of carboxylic acids, exhibiting comparable acidity. drughunter.comnih.gov
Hydroxamic acids: These groups can also mimic carboxylic acids, though they may have different metabolic profiles. nih.gov
Phosphonic and Phosphinic Acids: These non-planar, polar acidic groups can serve as replacements, though they typically lower the compound's lipophilicity. nih.gov
Acidic Heterocycles: Various heterocyclic rings, such as 3-hydroxyisoxazole or thiazolidinedione, can present acidic protons and act as bioisosteres. nih.gov
The choice of a suitable bioisostere is highly context-dependent and aims to retain the desired biological activity while optimizing drug-like properties. drughunter.com
Cyclopentane (B165970) Ring Modifications and Substituent Introduction
Altering the core cyclopentane scaffold itself can have a profound impact on a compound's properties by changing its shape, rigidity, and vectoral projection of its functional groups. A key challenge is the selective functionalization of C-H bonds on the saturated carbocyclic ring.
Modern synthetic methods have enabled the direct introduction of substituents onto such rings. For instance, palladium-catalyzed transannular C-H arylation has been developed for cycloalkane carboxylic acids. nih.gov This methodology allows for the selective introduction of aryl groups at the γ-position (C3) of a cyclopentane carboxylic acid. This type of transformation provides a powerful tool for molecular editing, allowing for the rapid synthesis of analogs with substituents directly on the ring, which would otherwise require lengthy multi-step syntheses. nih.gov Such modifications can be used to probe interactions with target proteins or to block sites of metabolism, thereby improving the pharmacokinetic profile of the parent compound.
Regioselective Functionalization of the Cyclopentane Ring
The selective modification of the cyclopentane ring is crucial for generating structural diversity and fine-tuning the pharmacological properties of derivatives. Direct C-H functionalization represents a powerful and atom-economical strategy for introducing substituents at specific positions. nih.gov While direct C-H arylation has been demonstrated on cycloalkane carboxylic acids, the regioselectivity is often directed by the existing functional groups. nih.gov For the this compound scaffold, the carboxylic acid group can act as a directing group to facilitate functionalization at the γ-position. nih.gov
Palladium-catalyzed reactions have been successfully employed for the transannular C-H arylation of various cycloalkane carboxylic acids. nih.gov This approach allows for the introduction of a wide range of aryl groups onto the cyclopentane core. The choice of ligands and reaction conditions is critical to achieve high regioselectivity and yield. nih.gov
Another approach to regioselective functionalization involves the use of starting materials with pre-installed functional groups that can be manipulated. For instance, the synthesis could start from a cyclopentene (B43876) precursor, allowing for functionalization via reactions such as epoxidation, dihydroxylation, or Michael additions before or after the introduction of the sulfamoyl and carboxylic acid moieties. nih.govresearchgate.net
Table 1: Potential Regioselective Functionalization Reactions on the Cyclopentane Ring
| Reaction Type | Position(s) Targeted | Reagents and Conditions | Potential Substituents Introduced |
|---|---|---|---|
| Directed C-H Arylation | γ to COOH | Pd catalyst, ligand, aryl halide | Aryl groups |
| Epoxidation of Alkene Precursor | C4-C5 | m-CPBA, other peroxy acids | Epoxide (can be opened) |
| Dihydroxylation of Alkene Precursor | C4-C5 | OsO4, NMO | Diols |
| Michael Addition to α,β-unsaturated precursor | β to activating group | Nucleophiles (e.g., amines, thiols) | Various functional groups |
Stereochemical Control in Ring Derivatization
The stereochemistry of substituents on the cyclopentane ring can significantly impact a molecule's biological activity. Therefore, controlling the stereochemical outcome of derivatization reactions is of paramount importance. The synthesis of cyclopentanes with multiple stereocenters can be achieved through various stereoselective methods. nih.govorganic-chemistry.org
One strategy involves the use of chiral catalysts or auxiliaries to direct the formation of specific stereoisomers during ring construction or functionalization. For example, rhodium-catalyzed reactions of vinyldiazoacetates can generate cyclopentanes with high levels of stereoselectivity. nih.gov Formal [3+2] cycloaddition reactions catalyzed by chiral transition metal complexes are also powerful tools for constructing highly functionalized and stereochemically defined cyclopentane rings. organic-chemistry.org
For the derivatization of a pre-existing this compound scaffold, substrate-controlled diastereoselective reactions can be employed. The existing functional groups can direct incoming reagents to a specific face of the ring, leading to the preferential formation of one diastereomer. For instance, the reduction of a ketone precursor or the addition of a nucleophile can be influenced by the stereochemistry of the sulfamoyl and carboxylic acid groups.
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Example |
|---|---|---|
| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity or diastereoselectivity. | Rhodium-catalyzed asymmetric cyclization. |
| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct a stereoselective reaction. | Evans auxiliaries for asymmetric alkylation. |
| Substrate Control | The inherent stereochemistry of the starting material directs the stereochemical outcome of a reaction. | Diastereoselective reduction of a ketone based on steric hindrance from existing substituents. |
| Enzymatic Resolutions | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Lipase-catalyzed kinetic resolution of esters. |
Combinatorial Chemistry and Parallel Synthesis Approaches for Compound Libraries
Combinatorial chemistry and parallel synthesis are powerful technologies for the rapid generation of large and diverse libraries of compounds from a common scaffold. nih.govspirochem.com These approaches are highly amenable to the derivatization of the this compound core.
In a typical parallel synthesis workflow, the core scaffold is immobilized on a solid support or is used in a solution-phase array format. spirochem.comyoutube.com The carboxylic acid group of this compound provides a convenient handle for attachment to a resin or for solution-phase amide bond formation. The sulfamoyl group can also be a point of diversification.
A split-mix synthesis strategy can be employed to generate vast numbers of compounds. uniroma1.it In this approach, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential growth of the library size.
The use of automated synthesis platforms can significantly accelerate the library production process. youtube.com These systems can perform repetitive reaction, purification, and analysis steps with high precision and throughput.
Table 3: Example of a Parallel Synthesis Approach for a this compound Library
| Step | Procedure | Diversity Elements |
|---|---|---|
| 1. Scaffold Preparation | Synthesize the core this compound scaffold. | - |
| 2. Amide Coupling | React the carboxylic acid with a library of diverse primary and secondary amines. | Amine building blocks (R1) |
| 3. Sulfonamide Formation | Modify the sulfamoyl group with a library of diverse amines or other nucleophiles. | Amine/nucleophile building blocks (R2) |
| 4. Ring Functionalization (optional) | If applicable, perform regioselective functionalization of the cyclopentane ring. | Various building blocks (R3) |
| 5. Purification and Analysis | Purify the final compounds and confirm their identity and purity. | - |
Chemoinformatic Analysis and Design Principles for Derivatized Libraries
Chemoinformatics plays a critical role in the design and analysis of compound libraries. researchgate.netnih.gov By analyzing the physicochemical properties and structural features of virtual or synthesized libraries, researchers can prioritize compounds for synthesis and screening, and ensure optimal coverage of chemical space.
For a library derived from the this compound scaffold, chemoinformatic analysis would involve the calculation of various molecular descriptors for each designed compound. These descriptors can include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). This analysis helps to ensure that the library possesses drug-like properties. nih.gov
Diversity analysis is another crucial aspect of library design. This can be performed by comparing the structural fingerprints or scaffolds of the library members. researchgate.netlifechemicals.com The goal is to maximize the structural diversity of the library to increase the chances of identifying hits against a variety of biological targets.
Structure-activity relationship (SAR) studies of initial screening hits can be guided by chemoinformatic tools. By analyzing the relationship between the structural features of the active compounds and their biological activity, predictive models can be built to guide the design of subsequent, more focused libraries for lead optimization.
Table 4: Key Chemoinformatic Parameters for Library Design and Analysis
| Parameter | Description | Importance |
|---|---|---|
| Physicochemical Properties (e.g., MW, logP, TPSA) | Calculated descriptors that predict the drug-like properties of a molecule. | Ensures that the library compounds have favorable pharmacokinetic properties. |
| Structural Diversity | A measure of the variety of chemical structures within a library. | Increases the probability of finding hits against multiple biological targets. |
| Scaffold Analysis | Identification and classification of the core molecular frameworks in a library. | Helps to assess the novelty and diversity of the library's chemical space. |
| Pharmacophore Modeling | Identification of the spatial arrangement of features necessary for biological activity. | Guides the design of new compounds with improved potency and selectivity. |
Advanced Analytical and Spectroscopic Characterization in Research of 3 Sulfamoylcyclopentane 1 Carboxylic Acid
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel chemical entities like 3-Sulfamoylcyclopentane-1-carboxylic acid. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments. For this compound (C₆H₁₁NO₄S), the expected exact mass can be calculated and compared against the experimental value to confirm its molecular formula.
Furthermore, tandem mass spectrometry (MS/MS), a feature of modern HRMS instruments, provides detailed structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern offers a roadmap of the molecule's connectivity. For instance, characteristic losses of the carboxylic acid group (-COOH), the sulfamoyl group (-SO₂NH₂), and fragmentation of the cyclopentane (B165970) ring would be expected, helping to piece together the molecular structure.
HRMS is also a powerful tool for impurity profiling. nih.gov Due to its high sensitivity and resolution, it can detect and identify process-related impurities or degradation products, even at trace levels. lcms.cz This is critical in pharmaceutical development to ensure the quality and safety of an active pharmaceutical ingredient (API). nih.gov
Table 1: Hypothetical HRMS Data for this compound and Potential Impurities
| Compound Name | Molecular Formula | Expected Exact Mass [M+H]⁺ | Fragmentation Characteristics |
| This compound | C₆H₁₁NO₄S | 194.0482 | Loss of H₂O, CO₂, SO₂NH₂ |
| Cyclopentane-1,3-dicarboxylic acid | C₇H₁₀O₄ | 159.0601 | Sequential loss of H₂O and CO |
| 3-Aminocyclopentane-1-carboxylic acid | C₆H₁₁NO₂ | 130.0812 | Loss of NH₃ and H₂O |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure and stereochemistry of organic molecules in solution. ontosight.ai It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their spatial relationships.
One-dimensional (1D) NMR spectra provide foundational information.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the protons on the cyclopentane ring, the amine (NH₂) protons of the sulfamoyl group, and the acidic proton of the carboxyl group. The acidic proton is typically observed as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.org
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region. libretexts.org
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, which is essential for tracing the connectivity within the cyclopentane ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing unambiguous ¹H-C one-bond connections. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com This is vital for connecting structural fragments, for example, by showing a correlation from the protons on the cyclopentane ring to the carbonyl carbon or the carbon bearing the sulfamoyl group. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This information is critical for determining the relative stereochemistry of the substituents on the cyclopentane ring (i.e., whether they are cis or trans to each other).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
| COOH | ~12.0 (broad s) | ~175 | HMBC to C1, C2, C5 protons |
| CH-COOH (C1) | ~2.5-2.8 (m) | ~45 | COSY to C2, C5 protons; HSQC to C1 |
| CH₂ (C2, C5) | ~1.8-2.2 (m) | ~35 | COSY to C1, C3 protons; HSQC to C2, C5 |
| CH-SO₂NH₂ (C3) | ~3.0-3.3 (m) | ~55 | COSY to C2, C4 protons; HSQC to C3 |
| CH₂ (C4) | ~1.8-2.2 (m) | ~35 | COSY to C3, C5 protons; HSQC to C4 |
| SO₂NH₂ | ~7.0 (broad s) | - | No direct carbon attachment |
Since the 1 and 3 positions of the cyclopentane ring are substituted, this compound is a chiral molecule and can exist as enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. This technique typically involves using a chiral solvating agent (CSA). rsc.org The CSA interacts with both enantiomers of the analyte to form transient diastereomeric complexes. Because these complexes have different spatial arrangements, they produce separate, distinguishable signals in the ¹H NMR spectrum for each enantiomer. nih.gov By integrating the areas of these distinct signals, the ratio of the two enantiomers in the mixture can be accurately calculated.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. Provided that a high-quality single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.
Crucially, X-ray crystallography can establish the absolute configuration of a chiral center, providing an unambiguous structural assignment. It also reveals the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the packing of molecules within the crystal lattice. This packing information details the intermolecular interactions, such as the hydrogen bonding networks that are likely to form between the carboxylic acid and sulfamoyl groups of adjacent molecules. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.com These two techniques are often complementary.
For this compound, the key functional groups would produce distinct signals:
Carboxylic Acid Group: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. vaia.com A strong C=O (carbonyl) stretching absorption is expected around 1700 cm⁻¹. spectroscopyonline.com A C-O stretch will also be present between 1210 and 1320 cm⁻¹. spectroscopyonline.com
Sulfamoyl Group: Two distinct N-H stretching bands for the -NH₂ group would appear around 3400 and 3300 cm⁻¹. The S=O group gives rise to two strong absorptions: an asymmetric stretch near 1350 cm⁻¹ and a symmetric stretch near 1160 cm⁻¹.
Cyclopentane Ring: C-H stretching vibrations for the sp³-hybridized carbons of the ring are expected in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong (IR) |
| Carboxylic Acid | C=O stretch | ~1700 | Strong (IR) |
| Sulfamoyl | N-H stretch | 3400, 3300 | Medium (IR, Raman) |
| Sulfamoyl | S=O asymmetric stretch | ~1350 | Strong (IR, Raman) |
| Sulfamoyl | S=O symmetric stretch | ~1160 | Strong (IR, Raman) |
| Alkane | C-H stretch | 2850 - 3000 | Medium (IR, Raman) |
Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC, GC-MS)
Chromatographic methods are indispensable for separating components of a mixture, making them essential for assessing the purity of this compound and for separating its different isomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating and quantifying the enantiomers of a chiral compound. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. chiraltech.com Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for the resolution of acidic compounds. nih.gov Method development involves optimizing the mobile phase (e.g., normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation of the enantiomeric peaks, allowing for accurate determination of enantiomeric purity. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. However, after a derivatization step—such as esterification of the carboxylic acid to a more volatile methyl or ethyl ester—GC-MS becomes a viable technique for purity analysis. researchgate.netresearchgate.net The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides identification of each separated peak based on its mass spectrum and fragmentation pattern. shimadzu.com
Future Directions and Emerging Research Avenues for 3 Sulfamoylcyclopentane 1 Carboxylic Acid
Exploration of Undiscovered Biological Targets and Pathways for Fundamental Research
The foundational step in elucidating the therapeutic potential of 3-Sulfamoylcyclopentane-1-carboxylic acid is the identification of its specific biological targets. The compound's structure, featuring a cyclopentane (B165970) scaffold, a carboxylic acid, and a sulfamoyl group, suggests several plausible, yet unexplored, avenues for interaction within biological systems. The sulfamoyl moiety is a well-established zinc-binding group, prominent in a variety of enzyme inhibitors.
A primary area of investigation would be its potential as an inhibitor of metalloenzymes, particularly the carbonic anhydrase (CA) family. nih.gov CAs are involved in numerous physiological processes, and their hyperactivity is linked to diseases such as glaucoma, epilepsy, and certain cancers. nih.gov The sulfamoyl group could interact with the catalytic zinc ion in the active site of these enzymes. Another research direction is the exploration of its effect on γ-Aminobutyric acid (GABA) aminotransferase (GABA-AT), an enzyme targeted by other cyclopentane-based inhibitors for the treatment of addiction and epilepsy. nih.gov Fundamental research should, therefore, focus on screening this compound against a panel of metalloenzymes and other relevant neurological targets to uncover novel inhibitory activities.
| Potential Target Class | Rationale for Exploration | Key Research Question |
| Metalloenzymes (e.g., Carbonic Anhydrases) | The sulfamoyl group is a known zinc-binding pharmacophore. nih.gov | Does this compound inhibit specific isoforms of carbonic anhydrase or other metalloenzymes? |
| Kinases | The sulfamoyl group can participate in hydrogen bonding interactions within ATP-binding sites. | Can this compound or its analogs modulate the activity of specific protein kinases involved in signaling pathways? |
| Neurological Targets (e.g., GABA-AT) | Cyclopentane analogs have shown activity against enzymes like GABA-AT. nih.gov | Does the compound exhibit inhibitory activity against key enzymes in neurotransmitter metabolism? |
| Transporters | The carboxylic acid moiety could facilitate interaction with solute carrier (SLC) transporters. | Can this molecule act as a substrate or inhibitor for transporters involved in nutrient or drug uptake? |
Development of Novel Synthetic Methodologies for Accessing Structurally Diverse Analogs
To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic methodologies is paramount. Future research should focus on creating libraries of analogs with systematic modifications to the core structure.
Key areas for synthetic exploration include:
Stereoselective Synthesis: Developing synthetic routes to access specific stereoisomers of the cyclopentane ring, as biological activity is often highly dependent on stereochemistry.
Derivatization of the Sulfamoyl Group: Synthesizing analogs with N-substituted sulfamoyl moieties (R-SO₂-NR'R'') to modulate properties like polarity, cell permeability, and target-binding affinity. This approach has been successful for other sulfamoyl-containing compounds. nih.govresearchgate.net
Modification of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other bioisosteres to alter pharmacokinetic properties and explore different interactions with biological targets. researchgate.net
Functionalization of the Cyclopentane Ring: Introducing additional substituents onto the cyclopentane core to probe for new binding interactions with target proteins. nih.gov
These synthetic efforts will be crucial for generating a diverse chemical space around the parent molecule, enabling a comprehensive investigation of its biological potential.
Integration with High-Throughput Screening Platforms for Academic Discovery
High-throughput screening (HTS) offers a powerful method for rapidly assessing the biological activity of a large number of compounds against specific targets. researchgate.net Integrating a library of this compound analogs with HTS platforms is a critical step for academic discovery. nih.gov
This integration involves several key stages:
Library Synthesis: Utilizing the novel synthetic methodologies described in section 7.2 to produce a diverse library of analogs in sufficient quantity and purity for screening. Nanoscale synthesis techniques can be employed for rapid and sustainable library generation. rug.nl
Assay Development: Establishing robust and miniaturized biochemical or cell-based assays suitable for an HTS format. These assays would be designed to measure the activity of the compounds against the potential biological targets identified in section 7.1.
Screening and Hit Identification: Executing the HTS campaign to screen the analog library and identify "hits"—compounds that exhibit significant activity in the primary assay.
Hit Validation: Confirming the activity of the initial hits through secondary assays and dose-response studies to eliminate false positives and prioritize compounds for further investigation. nih.gov
This approach allows for an unbiased and large-scale exploration of the compound's biological activities, potentially uncovering unexpected therapeutic applications. nih.gov
Application in Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design Concepts
The relatively small size and molecular weight of this compound make it an ideal candidate for fragment-based drug discovery (FBDD). nih.gov In FBDD, low-molecular-weight fragments are screened for weak but efficient binding to a protein target. mdpi.com The structural information from these interactions then guides the "growing" or "linking" of fragments into more potent lead compounds. nih.govnih.gov The sulfamoyl cyclopentane core could serve as a starting fragment, which can be elaborated upon to enhance binding affinity and selectivity for a specific target. researchgate.net
Furthermore, the scaffold of this compound can be adapted for the design of covalent inhibitors. While the parent compound is not inherently reactive, analogs can be synthesized to include an electrophilic "warhead." This warhead is designed to form a covalent bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the target protein's binding site. rug.nlmdpi.com Covalent inhibition can offer advantages such as increased potency, longer duration of action, and the ability to target shallow binding pockets. nih.govnih.gov
| Strategy | Description | Potential Application for the Scaffold |
| Fragment-Based Drug Discovery (FBDD) | Screening low molecular weight compounds to identify starting points for lead development. nih.gov | The core scaffold can be used as a fragment to screen against various protein targets to identify initial binding interactions. |
| Covalent Ligand Design | Incorporating a reactive electrophilic group (a "warhead") into the molecule to form a covalent bond with the target protein. mdpi.com | Analogs could be designed with warheads like acrylamides or nitriles to target nucleophilic residues in an enzyme's active site. rug.nlnih.gov |
Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery. nih.govnih.gov These computational tools can be synergistically applied to accelerate the research and development of this compound derivatives.
Key applications of AI/ML in this context include:
De Novo Design: Generative AI models can design novel analogs with desired physicochemical properties and predicted biological activities. crimsonpublishers.com These models can explore a vast chemical space to propose innovative structures that might not be conceived through traditional medicinal chemistry. researchgate.net
Property Prediction: ML algorithms can be trained to predict various properties of designed analogs, such as binding affinity, solubility, metabolic stability, and potential toxicity, thereby reducing the need for extensive experimental testing in the early stages. crimsonpublishers.comdigitellinc.com
Synthesis Planning: AI tools can assist in devising efficient synthetic routes for novel analogs, predicting reaction outcomes and suggesting optimal conditions. digitellinc.com
Target Identification: ML models can analyze compound structures and biological data to predict potential protein targets, complementing experimental screening efforts.
By integrating AI and ML into the research workflow, the design-make-test-analyze cycle can be significantly expedited, leading to a more efficient optimization of lead compounds. researchgate.net
Challenges and Opportunities in the Academic Research Landscape of Sulfamoyl Cyclopentane Derivatives
The academic exploration of sulfamoyl cyclopentane derivatives presents both challenges and significant opportunities.
Challenges:
Lack of Precedent: The novelty of the this compound scaffold means there is limited existing research to guide target identification and SAR studies.
Synthetic Complexity: The synthesis of stereochemically defined and diversely functionalized cyclopentane rings can be complex and resource-intensive. nih.gov
Product Isolation: As seen with other sulfamoyl derivatives, compounds with high polarity can present challenges during purification and isolation. nih.govresearchgate.net
Multidrug Resistance: For applications in areas like oncology, overcoming efflux-mediated drug resistance, a common challenge for cyclic compounds, will be critical. nih.gov
Opportunities:
Novelty and Intellectual Property: The unexplored nature of this chemical space provides a significant opportunity for novel discoveries and the generation of new intellectual property.
Access to New Biology: Investigating this compound class could lead to the discovery of novel biological mechanisms and therapeutic targets.
Application of Modern Methodologies: The scaffold is well-suited for the application of cutting-edge drug discovery technologies, including FBDD, covalent inhibitor design, and AI-driven optimization.
Collaborative Research: The multidisciplinary nature of this research—spanning synthetic chemistry, computational biology, and pharmacology—creates opportunities for collaboration between academic research groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
